Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. The presence of the trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and chemical reactivity.
Mechanism of Action
Mode of Action
Compounds containing the trifluoromethyl group are known to exhibit various pharmacological activities . The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate . For instance, the presence of other compounds, pH, temperature, and light exposure could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties imparted by the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)quinoline-3-carboxylate
- Methyl 4-(difluoromethyl)quinoline-3-carboxylate
- Methyl 4-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and biological properties. This article delves into the biological activities associated with this compound, highlighting its potential as an antimicrobial agent and its role in cancer treatment.
Chemical Structure and Properties
The compound features a quinoline ring system with a trifluoromethyl group, which significantly enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 257.21 g/mol. The presence of the trifluoromethyl group is crucial for its increased potency and selectivity against various biological targets, including enzymes involved in disease pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for this compound suggest it possesses significant antibacterial activity, comparable to existing antibiotics .
Table 1: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | >201 |
The data illustrates that while the compound shows promise against certain strains, its effectiveness varies significantly across different bacteria.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) and prostate cancer cells (DU145). The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell proliferation .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on several tumor cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values in the micromolar range across different cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 5.2 |
DU145 | 7.8 |
HCT116 | 6.5 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Mechanistic Insights
Understanding the mechanism of action is vital for optimizing the therapeutic use of this compound. Molecular docking studies have revealed that this compound interacts with key proteins involved in bacterial resistance and cancer progression. For instance, it has been shown to bind effectively to topoisomerase IV and DNA gyrase, enzymes critical for bacterial DNA replication and repair .
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-18-11(17)8-6-16-9-5-3-2-4-7(9)10(8)12(13,14)15/h2-6,10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFTGXVEFPLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC=CC=C2C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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